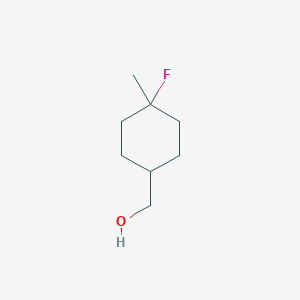

(4-Fluoro-4-methylcyclohexyl)methanol

Description

(4-Fluoro-4-methylcyclohexyl)methanol is a fluorinated cyclohexane derivative featuring a hydroxymethyl group at the 1-position and both fluorine and methyl substituents at the 4-position of the cyclohexane ring.

Properties

Molecular Formula |

C8H15FO |

|---|---|

Molecular Weight |

146.20 g/mol |

IUPAC Name |

(4-fluoro-4-methylcyclohexyl)methanol |

InChI |

InChI=1S/C8H15FO/c1-8(9)4-2-7(6-10)3-5-8/h7,10H,2-6H2,1H3 |

InChI Key |

DGLNQIPHOPNBLI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the cyclohexylmethanol backbone but differ in substituents, leading to distinct physicochemical and toxicological profiles:

4-Methylenecyclohexanemethanol (CAS 1004-24-6)

- Molecular Formula : C₈H₁₄O

- Structure : A methylene group (C=CH₂) at the 4-position .

- Key Differences :

- The methylene group introduces unsaturation, increasing reactivity in addition reactions (e.g., hydrogenation).

- Lower steric hindrance compared to the fluorine-methyl combination in the target compound.

- Applications: Potential intermediate in polymer or fine chemical synthesis due to its unsaturated moiety.

(4-Aminocyclohexyl)methanol (CAS 89854-94-4)

- Molecular Formula: C₇H₁₅NO

- Structure: An amino group (-NH₂) at the 4-position .

- Key Differences: The amino group enables hydrogen bonding and participation in condensation or amidation reactions. Higher polarity compared to the fluorine-methyl derivative, likely enhancing water solubility.

- Applications : Pharmaceutical synthesis (e.g., prodrugs or bioactive molecules).

(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6)

- Molecular Formula : C₁₁H₂₂O

- Structure : A bulky tert-butyl group (-C(CH₃)₃) at the 4-position .

- Key Differences :

- Increased hydrophobicity and steric hindrance, reducing solubility in polar solvents.

- Enhanced thermal stability due to the tert-butyl group’s electron-donating and bulky nature.

- Applications : Likely used in coatings or surfactants where steric effects dominate.

[4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol (CAS 1637310-71-4)

- Molecular Formula : C₉H₁₅F₃O₂

- Structure : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups at the 4-position .

- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic resistance.

- Applications : Specialty chemicals or pharmaceuticals requiring both electron-withdrawing and polar functionalities.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties | Toxicity Insights |

|---|---|---|---|---|---|

| (4-Fluoro-4-methylcyclohexyl)methanol | C₈H₁₅FO | 146.20 (calculated) | 4-F, 4-CH₃ | Moderate polarity, steric hindrance | Likely low acute toxicity* |

| 4-Methylenecyclohexanemethanol | C₈H₁₄O | 126.20 | 4-CH₂ | Unsaturated, reactive | Limited data |

| (4-Aminocyclohexyl)methanol | C₇H₁₅NO | 129.20 | 4-NH₂ | High polarity, reactive | Potential amine-related toxicity |

| (4-Tert-butylcyclohexyl)methanol | C₁₁H₂₂O | 170.29 | 4-C(CH₃)₃ | Hydrophobic, thermally stable | Low toxicity (steric shielding) |

| [4-Methoxy-4-(trifluoromethyl)cyclohexyl]methanol | C₉H₁₅F₃O₂ | 212.21 | 4-OCH₃, 4-CF₃ | High metabolic stability, polar | Unstudied; CF₃ may influence ADME |

*Inferred from , where 4-MCHM (structurally similar) showed moderate toxicity but metabolites were more hazardous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.